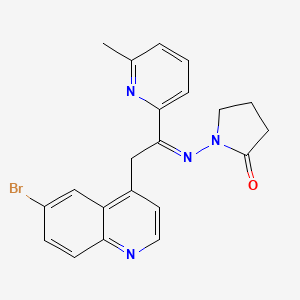
(Z)-1-((2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-((2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H19BrN4O and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-1-((2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one, with the CAS number 476473-54-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a pyrrolidinone ring, which are known for their diverse biological activities. Its molecular formula is C21H19BrN4O, and it has a molecular weight of 423.31 g/mol.
1. Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing quinoline and pyridine rings have shown promising results against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
In vitro studies suggest that this compound could exhibit similar or enhanced antibacterial properties due to its unique structural features.
2. Anticancer Activity
Compounds derived from quinolines are often investigated for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that quinoline derivatives can inhibit the growth of breast cancer cells with IC50 values in the low micromolar range.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition: Some related compounds have shown strong inhibitory effects on AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's.
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound D | 2.14 ± 0.003 | AChE |
| Compound E | 1.13 ± 0.003 | Urease |
The ability of this compound to inhibit these enzymes can be further investigated to determine its therapeutic potential.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Quinoline Derivatives : A recent study synthesized various quinoline derivatives and tested their biological activity against multiple bacterial strains and cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly enhanced antibacterial and anticancer activities.
- Pyrrolidine-Based Compounds : Another study focused on pyrrolidine derivatives, revealing that modifications could lead to improved enzyme inhibition profiles, particularly against AChE and urease.
Properties
Molecular Formula |
C21H19BrN4O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[(Z)-[2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19BrN4O/c1-14-4-2-5-19(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-18-8-7-16(22)13-17(15)18/h2,4-5,7-10,13H,3,6,11-12H2,1H3/b25-20- |
InChI Key |
OVXLJRAMLSVJIP-QQTULTPQSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C(=N\N2CCCC2=O)/CC3=C4C=C(C=CC4=NC=C3)Br |
Canonical SMILES |
CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=C(C=CC4=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















